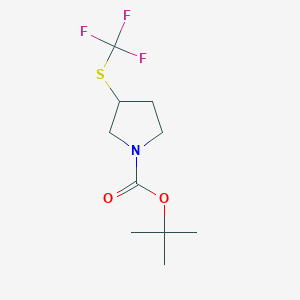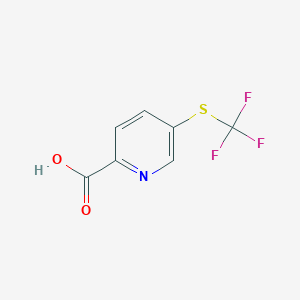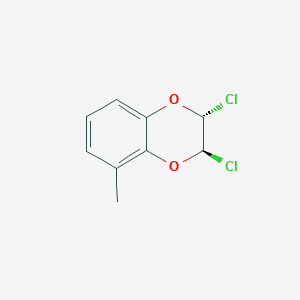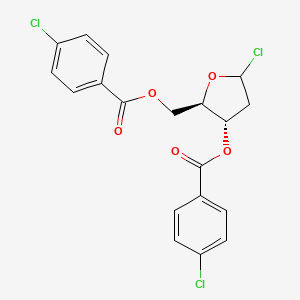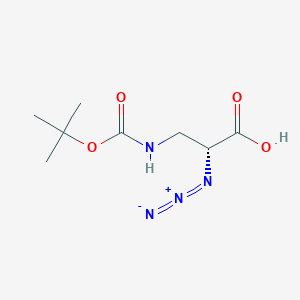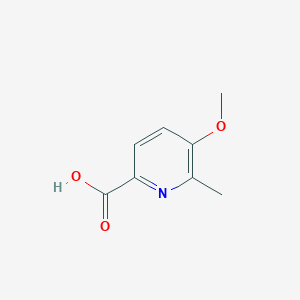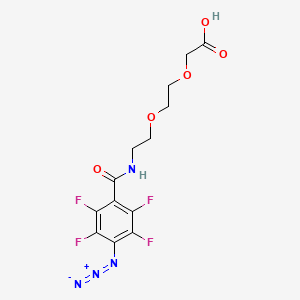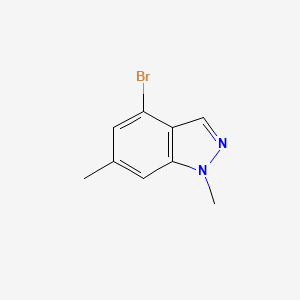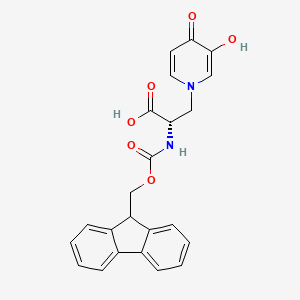
Fmoc-L-Mim-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Mim-OH (Fmoc-L-Mim) is an amino acid derivative that has been used in a variety of synthetic chemistry techniques, including solid-phase peptide synthesis (SPPS), for over two decades. Fmoc-L-Mim is a versatile amino acid derivative that can be used in a wide range of synthetic applications, including peptide synthesis, peptide modification, and peptide labeling. Fmoc-L-Mim is a synthetic building block for peptides and proteins and has been widely used in the development of a variety of peptide-based drugs and other biologics.
Mechanism of Action
The mechanism of action of Fmoc-L-Mim-OH-OH is not well understood. However, it is believed that this compound-OH acts as a nucleophile in peptide synthesis, allowing for the formation of peptide bonds between two amino acids. Additionally, this compound-OH can be used to modify existing peptides, allowing for the introduction of additional functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-OH are not well understood. However, this compound-OH has been used in the development of a variety of peptide-based drugs and other biologics, and is believed to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The major advantage of using Fmoc-L-Mim-OH-OH in laboratory experiments is its versatility. This compound-OH can be used in a variety of synthetic applications, including peptide synthesis, peptide modification, and peptide labeling. Additionally, this compound-OH is relatively easy to synthesize and can be isolated by precipitation or filtration. However, the mechanism of action of this compound-OH is not well understood, and its biochemical and physiological effects are not well understood.
Future Directions
Future research should focus on further elucidating the mechanism of action of Fmoc-L-Mim-OH-OH, as well as its biochemical and physiological effects. Additionally, future research should focus on developing new and improved methods for synthesizing this compound-OH, as well as new methods for peptide synthesis, peptide modification, and peptide labeling using this compound-OH. Finally, future research should focus on developing new and improved peptide-based drugs and other biologics using this compound-OH.
Synthesis Methods
Fmoc-L-Mim-OH-OH is synthesized by the reaction of this compound-Cl with a base, such as NaOH or KOH. The reaction is typically carried out in an aqueous solution, and is typically complete within a few minutes. The resulting this compound-OH can then be isolated by precipitation or filtration.
Scientific Research Applications
Fmoc-L-Mim-OH-OH has been used in a variety of scientific research applications, including peptide synthesis, peptide modification, and peptide labeling. This compound-OH has been used to synthesize a variety of peptides and proteins, including therapeutic peptides and antibody-drug conjugates. This compound-OH has also been used in the development of peptide-based drugs and other biologics.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-20-9-10-25(12-21(20)27)11-19(22(28)29)24-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19,27H,11,13H2,(H,24,30)(H,28,29)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJESBCSQUSFGRG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)C(=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC(=O)C(=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




